molecular formula C9H9BrFNO B1602848 3-Bromo-N-ethyl-4-fluorobenzamide CAS No. 1065073-98-4

3-Bromo-N-ethyl-4-fluorobenzamide

Cat. No. B1602848
M. Wt: 246.08 g/mol
InChI Key: CDEMMEBEXFRGFM-UHFFFAOYSA-N
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Description

“3-Bromo-N-ethyl-4-fluorobenzamide” is a chemical compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 . It is also known by its IUPAC name, 3-bromo-N-ethyl-4-fluorobenzamide .


Molecular Structure Analysis

The InChI code for “3-Bromo-N-ethyl-4-fluorobenzamide” is 1S/C9H9BrFNO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and ethylamide groups on the benzene ring .


Physical And Chemical Properties Analysis

The predicted boiling point of “3-Bromo-N-ethyl-4-fluorobenzamide” is 301.4±32.0 °C and its predicted density is 1.476±0.06 g/cm3 . The compound should be stored at 2-8°C .

Scientific Research Applications

  • Metal-Catalyzed Uncaging of DNA-Binding Agents : A study by Sánchez et al. (2014) discusses the use of alloc protecting groups attached to amidine units of fluorogenic DNA-binding bisbenzamidines, which can be regenerated by treatment with ruthenium catalysts even in cell cultures. This process is monitorable by fluorescence microscopy due to the different emission properties and cell distribution compared to parent compounds (Sánchez et al., 2014).

  • Construction of Fluoroindoles : Sheng et al. (2021) report an efficient strategy for constructing 3-(2,2-Difluoroethyl)-2-fluoroindoles from activated o-aminostyrenes, utilizing ethyl bromodi-fluoroacetate as a difluorocarbene source. This reaction is significant for the late-stage modifications of pharmaceutical molecules and natural products (Sheng et al., 2021).

  • High-Affinity σ2-Receptor Ligands Synthesis : Rowland et al. (2006) synthesized two high-affinity 76Br-labeled compounds targeting the σ2-receptor, which is upregulated in proliferating tumor cells. These compounds demonstrated significant potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

  • Crystal Structures of Benzamides : The study by Suchetan et al. (2016) on N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, highlights the importance of crystal structures in understanding molecular interactions and properties (Suchetan et al., 2016).

  • Iron-Catalyzed Fluorination : Groendyke et al. (2016) describe a mild, amide-directed fluorination of various C-H bonds mediated by iron. This fluorination process is noteworthy for its broad substrate scope and functional group tolerance, important for pharmaceutical and chemical research (Groendyke et al., 2016).

  • Antimutagenic Activity of Fluoroaryl-2,2′-Bichalcophenes : A study by Hussin et al. (2014) examined the structure-antimutagenicity relationship of novel fluoroarylbichalcophenes, which are significant for anticancer studies (Hussin et al., 2014).

  • Photoredox Systems for Catalytic Fluoromethylation : Research by Koike and Akita (2016) focused on the development of new protocols for tri- and difluoromethylation of various skeletons, which is crucial in the fields of pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety And Hazards

“3-Bromo-N-ethyl-4-fluorobenzamide” is classified as dangerous according to the Globally Harmonized System (GHS). It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-N-ethyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEMMEBEXFRGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595779
Record name 3-Bromo-N-ethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-ethyl-4-fluorobenzamide

CAS RN

1065073-98-4
Record name Benzamide, 3-bromo-N-ethyl-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065073-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-ethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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